![molecular formula C11H13F3N2S B5217831 N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea (PTPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it has been suggested that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea may inhibit the activity of certain enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. In vivo studies have shown that N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in organic solvents, which makes it easy to use in various assays. However, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has some limitations. It has low water solubility, which limits its use in aqueous systems. It is also toxic at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea research. One potential direction is the development of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives. This could lead to the identification of new targets for drug development. Additionally, the potential use of N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its derivatives in agriculture and environmental science should be further explored.
Métodos De Síntesis
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)aniline with propyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)aniline with propyl isocyanate in the presence of a catalyst. The resulting N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an anti-malarial drug.
In agriculture, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have herbicidal properties. It has been studied for its potential use as a herbicide to control weeds in crops. In environmental science, N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential use as a water treatment agent to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
1-propyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHOIBRJLGISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
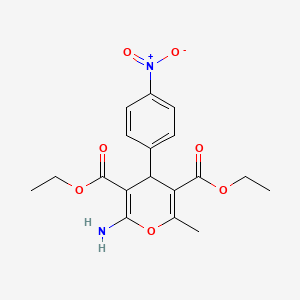
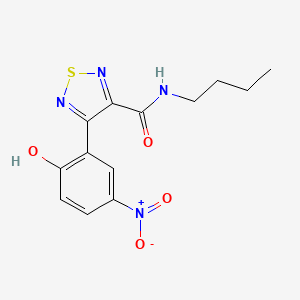
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
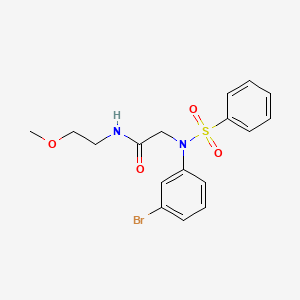
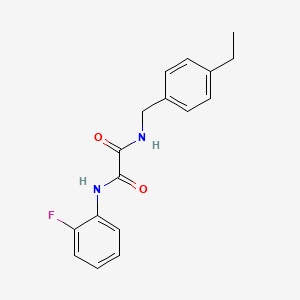
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
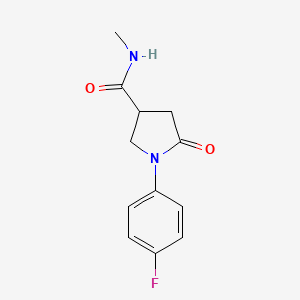
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)